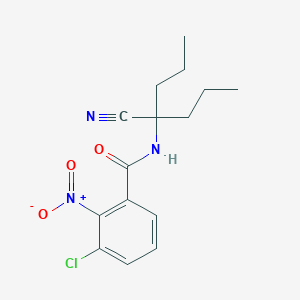

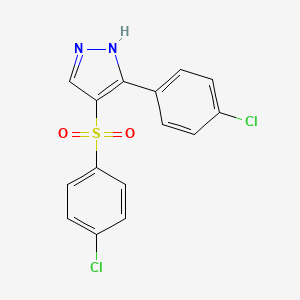

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide has been reported in various studies. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved the use of H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in a DMF medium at room temperature . These methods provide a basis for the synthesis of the compound , suggesting that similar techniques and conditions could be applied for its synthesis.

Molecular Structure Analysis

X-ray diffraction analysis has been a common technique to determine the crystal structure of similar compounds. For example, N-Cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group P21/n, with specific cell parameters and is stabilized by N–H⋯O hydrogen bonds . The molecular structure of these compounds is crucial for understanding their properties and reactivity, which can be inferred to be similar for 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide.

Chemical Reactions Analysis

The reactivity of N-chloro-N-methoxy-4-nitrobenzamide has been studied, showing that it reacts with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields N, N’-bis(4-nitrobenzoyl)-N, N’-dimethoxyhydrazine . These reactions indicate the potential reactivity of the amide nitrogen atom and the influence of substituents on the benzamide moiety, which could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been extensively studied. Vibrational analysis of 4-chloro-3-nitrobenzonitrile, for example, was conducted using experimental and theoretical methods, providing insights into the harmonic and anharmonic vibrational frequencies, which are important for understanding the physical properties of the compound . The HOMO and LUMO analysis, as well as the first hyperpolarizability and infrared intensities, are reported for 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, which are indicative of the electronic properties and stability of the molecule . These analyses are relevant for predicting the behavior of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide under various conditions.

Applications De Recherche Scientifique

Crystal Engineering and Material Science

Compounds similar to 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide have been studied in crystal engineering, focusing on their interactions and assembly in solid-state structures. For example, studies on molecular tapes mediated by hydrogen and halogen bonds in complexes involving nitrobenzoic acid derivatives have shown the potential of these interactions in crystal design (Saha, Nangia, & Jaskólski, 2005). Similarly, the design of ternary cocrystals utilizing hydrogen and halogen bonds has been demonstrated, showing the versatility of these interactions in constructing complex crystal structures (Tothadi & Desiraju, 2013).

Drug Development and Bioactivity

Nitroaromatic compounds, which share structural similarities with 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide, have been explored for their bioactive properties, particularly in antitumor activities. For instance, the nitroaromatic compound N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide has shown significant antitumor activity, and its preformulation, degradation, and formulation studies have been conducted to assess its chemical behavior and therapeutic potential (Sena et al., 2017).

Photocatalytic Degradation and Environmental Applications

Studies on photocatalytic degradation using titanium dioxide and its applications in environmental remediation have shown the potential use of nitroaromatic compounds in enhancing the rate of mineralization of pollutants (Torimoto et al., 1996). Such research highlights the possible application of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide and similar compounds in environmental science, particularly in the degradation of harmful substances.

Propriétés

IUPAC Name |

3-chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3/c1-3-8-15(10-17,9-4-2)18-14(20)11-6-5-7-12(16)13(11)19(21)22/h5-7H,3-4,8-9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIRHAZYKYGNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-(1-cyano-1-propylbutyl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)